molecular formula C11H11NO B12911924 5-(2,4-Dimethylphenyl)-1,2-oxazole CAS No. 918884-79-4

5-(2,4-Dimethylphenyl)-1,2-oxazole

Cat. No.: B12911924
CAS No.: 918884-79-4
M. Wt: 173.21 g/mol
InChI Key: GYARRIVVBRYPOY-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2,4-dimethylphenyl group. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 2,4-dimethylphenylacetylene with nitrile oxide can yield the desired isoxazole .

Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction can be carried out under mild conditions and offers high regioselectivity .

Industrial Production Methods

Industrial production of 5-(2,4-Dimethylphenyl)isoxazole may involve scalable synthetic routes such as the cycloaddition of nitrile oxides with alkynes. The use of metal-free catalysts and eco-friendly solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while reduction can produce amines .

Scientific Research Applications

5-(2,4-Dimethylphenyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Dimethylphenyl)isoxazole
  • 5-(2,4-Difluorophenyl)isoxazole
  • 3-(3-Chlorophenyl)isoxazole

Uniqueness

5-(2,4-Dimethylphenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

918884-79-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3

InChI Key

GYARRIVVBRYPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=NO2)C

Origin of Product

United States

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